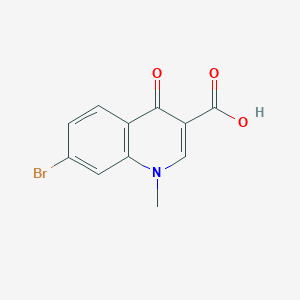
7-Bromo-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Brom-1-methyl-4-oxo-1,4-dihydrochinolin-3-carbonsäure ist ein Chinolinderivat, das für seine signifikanten biologischen und pharmazeutischen Aktivitäten bekannt ist. Diese Verbindung gehört zur Chinolon-Familie, die aufgrund ihrer potenziellen therapeutischen Anwendungen umfassend untersucht wird.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 7-Brom-1-methyl-4-oxo-1,4-dihydrochinolin-3-carbonsäure umfasst typischerweise die Bromierung von Chinolinderivaten. Eine gängige Methode umfasst die Reaktion von Chinolin-3-carbonsäure mit Brom in Eisessig, gefolgt von Methylierungs- und Oxidationsschritten .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung setzt häufig großtechnische Bromierungs- und Methylierungsprozesse unter kontrollierten Bedingungen ein, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung automatisierter Reaktoren und kontinuierlicher Durchflusssysteme kann die Effizienz und Skalierbarkeit verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
7-Brom-1-methyl-4-oxo-1,4-dihydrochinolin-3-carbonsäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinolin-N-oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Amin-Derivate umwandeln.
Substitution: Halogen-Substitutionsreaktionen können das Bromatom durch andere funktionelle Gruppen ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Persäuren.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.
Substitution: Nucleophile Substitutionsreaktionen verwenden häufig Reagenzien wie Natriumazid oder Thiole.
Hauptprodukte, die gebildet werden
Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören Chinolin-N-oxide, Amin-Derivate und verschiedene substituierte Chinolin-Verbindungen .
Wissenschaftliche Forschungsanwendungen
7-Brom-1-methyl-4-oxo-1,4-dihydrochinolin-3-carbonsäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Chinolinderivate verwendet.
Biologie: Wird auf seine potenziellen antimikrobiellen und Antikrebs-Eigenschaften untersucht.
Medizin: Wird auf seine Rolle bei der Entwicklung neuer Therapeutika untersucht.
Industrie: Wird bei der Herstellung von Farbstoffen und Pigmenten verwendet.
Wirkmechanismus
Der Wirkmechanismus von 7-Brom-1-methyl-4-oxo-1,4-dihydrochinolin-3-carbonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Sie kann die bakterielle DNA-Gyrase und Topoisomerase IV hemmen, was zur Störung der DNA-Replikations- und Transkriptionsprozesse führt. Dieser Mechanismus ähnelt dem anderer Chinolon-Antibiotika .
Wirkmechanismus
The mechanism of action of 7-Bromo-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription processes. This mechanism is similar to that of other quinolone antibiotics .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
7-Brom-1-Cyclopropyl-8-methyl-4-oxo-1,4-dihydrochinolin-3-carbonsäure: Ein Zwischenprodukt bei der Synthese von Ozenoxacin.
Oxolinsäure: Ein weiteres Chinolinderivat mit antimikrobiellen Eigenschaften.
Moxifloxacin: Ein Fluorchinolon-Antibiotikum, das zur Behandlung verschiedener bakterieller Infektionen eingesetzt wird.
Einzigartigkeit
7-Brom-1-methyl-4-oxo-1,4-dihydrochinolin-3-carbonsäure ist durch seine spezifische Bromsubstitution einzigartig, die ihr besondere chemische und biologische Eigenschaften verleiht. Diese Substitution erhöht ihre Reaktivität und ihr Potenzial als Vorläufer für die Synthese neuartiger Verbindungen .
Eigenschaften
Molekularformel |
C11H8BrNO3 |
|---|---|
Molekulargewicht |
282.09 g/mol |
IUPAC-Name |
7-bromo-1-methyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO3/c1-13-5-8(11(15)16)10(14)7-3-2-6(12)4-9(7)13/h2-5H,1H3,(H,15,16) |
InChI-Schlüssel |
MCHPLJMFFPGEAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=O)C2=C1C=C(C=C2)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















